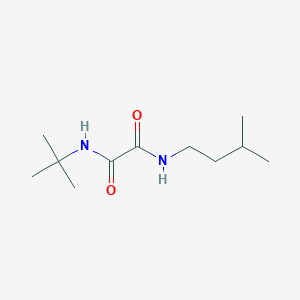

N'-tert-butyl-N-(3-methylbutyl)ethanediamide

Description

N’-tert-butyl-N-(3-methylbutyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group and a 3-methylbutyl group attached to an ethanediamide backbone

Properties

IUPAC Name |

N'-tert-butyl-N-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(2)6-7-12-9(14)10(15)13-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORIJDLBIZNBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-butyl-N-(3-methylbutyl)ethanediamide typically involves the reaction of tert-butylamine with 3-methylbutylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often involving the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N’-tert-butyl-N-(3-methylbutyl)ethanediamide may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N’-tert-butyl-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

N’-tert-butyl-N-(3-methylbutyl)ethanediamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-tert-butyl-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl bromide: An organic compound with a tert-butyl group attached to a bromide substituent, used as a reagent in organic synthesis.

N-Methyl-tert-butylamine: A compound with a similar tert-butyl group, used in the preparation of various organic molecules.

Uniqueness

N’-tert-butyl-N-(3-methylbutyl)ethanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interactions are required .

Biological Activity

N'-tert-butyl-N-(3-methylbutyl)ethanediamide is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities, particularly in modulating protein kinase activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects on cellular processes.

- Chemical Formula : C₁₃H₃₁N₂O

- Molecular Weight : 225.42 g/mol

- Structure : The compound features a tert-butyl group and a 3-methylbutyl group attached to an ethanediamide backbone, contributing to its unique pharmacological properties.

This compound has been shown to interact with various protein kinases, which are critical in regulating cellular functions such as proliferation, migration, and apoptosis. Specifically, it has been implicated in modulating the activity of the c-Met receptor, a receptor tyrosine kinase involved in cancer progression and metastasis.

Key Mechanisms:

- c-Met Modulation : The compound acts as an antagonist to hepatocyte growth factor (HGF), inhibiting its binding to c-Met and subsequently reducing tumor cell proliferation and invasion .

- Cell Signaling Pathways : By modulating signaling pathways associated with c-Met, the compound may influence angiogenesis and tumor microenvironment interactions .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 µM to 50 µM. The results indicated a dose-dependent response in both proliferation and migration assays .

- Animal Models : In vivo studies using murine models of breast cancer showed that administration of the compound led to a marked reduction in tumor size and metastasis compared to control groups. This was attributed to the inhibition of c-Met signaling pathways which are crucial for tumor progression .

Research Findings

Recent research has highlighted the potential of this compound as a therapeutic agent in oncology. Its ability to inhibit key signaling pathways involved in cancer progression positions it as a candidate for further development:

- Tumor Microenvironment Interaction : The compound's modulation of c-Met not only affects tumor cells but also alters the tumor microenvironment, potentially enhancing the efficacy of existing therapies .

- Combination Therapies : Preliminary studies suggest that combining this compound with traditional chemotherapeutics may yield synergistic effects, improving overall treatment outcomes for patients with metastatic cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.